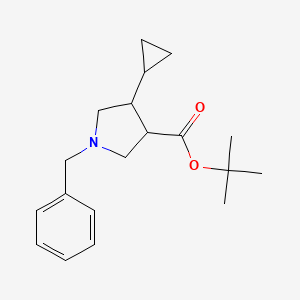
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with benzyl and cyclopropyl groups, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The benzyl and cyclopropyl groups are introduced through substitution reactions using suitable reagents.
Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group during the synthesis and is removed in the final step to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
rac-tert-butyl (3R,4R)-3-amino-4-benzylpyrrolidine-1-carboxylate: This compound has an amino group instead of a cyclopropyl group, leading to different reactivity and applications.
rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate: The presence of a trifluoromethyl group imparts unique electronic properties to the molecule.
rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: This compound features a hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3 |
InChI Key |
DNJMAILPYMRUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

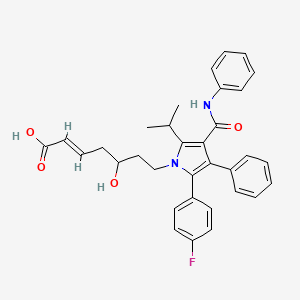
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
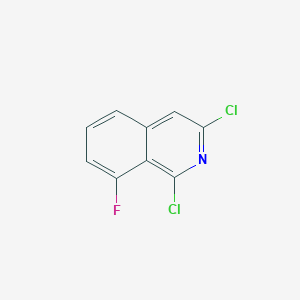
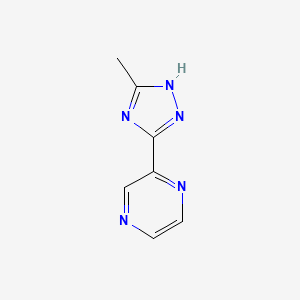

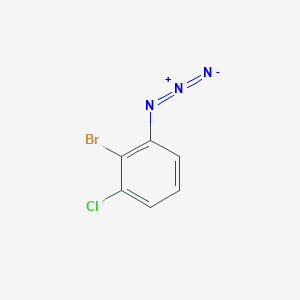
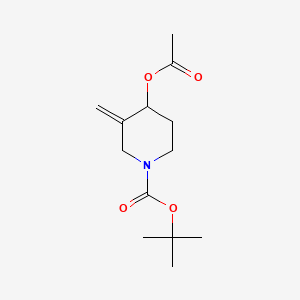
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

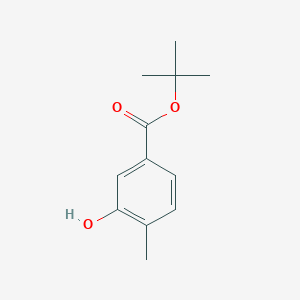
![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
